4-(2-chlorophenyl)piperazin-1-amine dihydrochloride
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Overview
Description
4-(2-chlorophenyl)piperazin-1-amine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorophenyl)piperazin-1-amine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale cyclization reactions under controlled conditions. The use of palladium-catalyzed cyclization reactions and visible-light-promoted decarboxylative annulation protocols are some of the methods employed for efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(2-chlorophenyl)piperazin-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-(2-chlorophenyl)piperazin-1-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-(2-chlorophenyl)piperazin-1-amine dihydrochloride involves its interaction with specific molecular targets. It is known to bind to histamine H1 receptors, which play a role in allergic responses. By binding to these receptors, the compound can modulate histamine activity and exert its effects .
Comparison with Similar Compounds
Similar Compounds
Cetirizine ethyl ester dihydrochloride: Another piperazine derivative with antihistamine properties.
2-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-amine dihydrochloride: A compound with similar structural features and biological activities.
Uniqueness
4-(2-chlorophenyl)piperazin-1-amine dihydrochloride is unique due to its specific substitution pattern and its potential for diverse chemical modifications. This makes it a valuable compound for medicinal chemistry research and drug development.
Properties
CAS No. |
2751621-61-9 |
---|---|
Molecular Formula |
C10H16Cl3N3 |
Molecular Weight |
284.6 |
Purity |
95 |
Origin of Product |
United States |
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